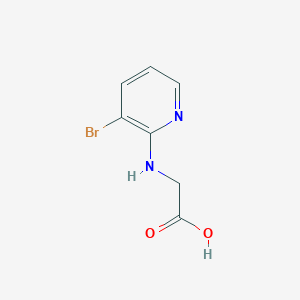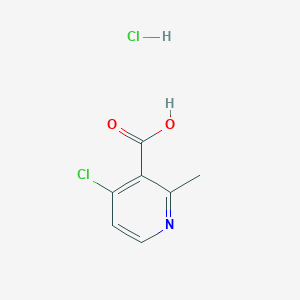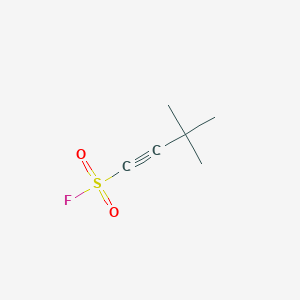
(3-Bromopyridin-2-YL)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromopyridin-2-YL)glycine is a compound that combines a brominated pyridine ring with a glycine moiety. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both the bromine atom and the glycine unit allows for unique reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromopyridin-2-YL)glycine typically involves the reaction of 3-bromopyridine with glycine or its derivatives. One common method involves the use of ethyl 2-((bromopyridin-2-yl)amino)acetate, which is then hydrolyzed to yield the desired compound . The reaction conditions often include the use of strong acids like hydrochloric acid and heating to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: (3-Bromopyridin-2-YL)glycine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyridine ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
(3-Bromopyridin-2-YL)glycine has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (3-Bromopyridin-2-YL)glycine depends on its specific application. In biochemical contexts, it can interact with enzymes or receptors, modulating their activity. The bromine atom and the glycine moiety can participate in various interactions, such as hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity .
類似化合物との比較
3-Chloropyridine: Similar to (3-Bromopyridin-2-YL)glycine but with a chlorine atom instead of bromine.
2-Bromopyridine: An isomer with the bromine atom at a different position on the pyridine ring.
Uniqueness: this compound is unique due to the combination of the brominated pyridine ring and the glycine moiety. This combination allows for unique reactivity and functionality, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C7H7BrN2O2 |
|---|---|
分子量 |
231.05 g/mol |
IUPAC名 |
2-[(3-bromopyridin-2-yl)amino]acetic acid |
InChI |
InChI=1S/C7H7BrN2O2/c8-5-2-1-3-9-7(5)10-4-6(11)12/h1-3H,4H2,(H,9,10)(H,11,12) |
InChIキー |
ZKRYSEOIHFYPPA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)NCC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13505807.png)


![2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13505825.png)
![1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-one hydrochloride](/img/structure/B13505830.png)





![4-amino-1,6-dimethyl-1H,6H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione](/img/structure/B13505874.png)

